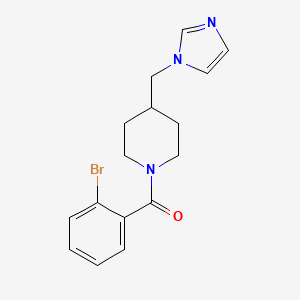

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

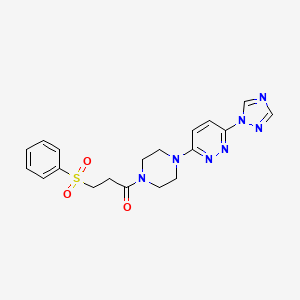

The compound "(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone" is a complex organic molecule that likely contains an imidazole ring, a piperidine ring, and a bromophenyl group connected through a methanone linkage. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemical reactions they undergo, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks such as piperidine derivatives and aromatic compounds. For instance, the synthesis of piperidin-4-yl)methanone derivatives is described using piperidine-4-carboxylic acid and ethyl carbonochloridate, followed by amidation, Friedel-Crafts acylation, and hydration to achieve the final product with a reasonable yield . Similarly, the synthesis of imidazole-containing compounds can involve the reaction of amines with aldehydes in the presence of catalysts or reagents to form C-N bonds . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would feature several distinct functional groups. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, which is known for its role in biological systems and coordination chemistry. The piperidine ring is a six-membered nitrogen-containing heterocycle, which is often found in pharmaceuticals due to its ability to interact with biological targets. The bromophenyl group is an aromatic ring with a bromine substituent, which can be involved in various chemical reactions due to the bromine's reactivity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The imidazole ring can participate in electrophilic substitution reactions and act as a ligand in coordination complexes. The piperidine ring can undergo reactions typical of secondary amines, such as alkylation and acylation. The bromophenyl group is susceptible to nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles, potentially leading to a wide range of derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high melting points, solubility in organic solvents, and the ability to form crystals. The presence of the imidazole and piperidine rings suggests potential biological activity, which could be explored in pharmacological studies. The bromine atom adds to the compound's reactivity, making it a potential candidate for further chemical modifications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of compounds similar to (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone often involves novel tandem annulation reactions, as demonstrated in the synthesis of related compounds like ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate (Ge, Ge, & Cao, 2011). Such processes contribute to advancements in organic synthesis methodologies.

Potential Neuroprotective Activities

- Research indicates that aryloxyethylamine derivatives, structurally related to the compound , show potential neuroprotective effects against cell death in rat pheochromocytoma cells. This suggests possible applications in developing anti-ischemic stroke agents (Zhong et al., 2020).

Antimicrobial and Antimycobacterial Applications

- Imidazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies reveal potential applications in developing new antibiotics (Narasimhan et al., 2011).

Antimicrobial Activity and Binding Mode Analysis

- Novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been synthesized, showing significant antibacterial properties. This research adds to the understanding of molecular interactions and potential applications in creating new antibiotics (Chandra et al., 2020).

Molecular Structure and Interaction Studies

- Studies on imidazole derivatives similar to the compound focus on understanding their molecular structure and interactions. For instance, the analysis of molecular interactions of a specific antagonist reveals insights into binding modes and receptor interactions, informing drug design (Shim et al., 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLIKYYLOJKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)